molecular formula C21H27NO9 B15061699 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B15061699
M. Wt: 437.4 g/mol
InChI Key: LERJREBRRWXADA-PFAUGDHASA-N
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Description

This compound is a highly acetylated glycoside derivative with a complex stereochemical configuration. Its structure includes a central oxane (pyranose) ring substituted with three acetyloxy groups, an acetamido group at position 5, and a 3-methylphenoxy moiety at position 4. The compound’s stereochemistry (2R,3S,4R,5R,6S) is critical to its biochemical interactions, particularly in mimicking natural glycosides for applications in medicinal chemistry and synthetic biology. Its molecular formula is C₂₁H₂₇NO₉, and it is primarily utilized as a synthetic intermediate or pharmacological probe due to its stability and modifiable acetyl groups .

Properties

Molecular Formula

C21H27NO9

Molecular Weight

437.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1

InChI Key

LERJREBRRWXADA-PFAUGDHASA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound is a highly functionalized pyranose derivative with the following critical features:

  • Stereochemistry : Five chiral centers (2R, 3S, 4R, 5R, 6S) requiring precise configuration control.
  • Functional Groups : Acetamido (C5), diacetyloxy (C3, C4), 3-methylphenoxy (C6), and anomeric methyl acetate (C2) groups.
  • Reactivity : Acetate esters and the anomeric position are prone to hydrolysis or unintended nucleophilic substitution, necessitating protective strategies.

Key Synthetic Hurdles

  • Stereoselective Glycosylation : Installing the 3-methylphenoxy group at C6 without epimerization.
  • Acetamido Group Stability : Preventing N-deacetylation during acidic or basic conditions.
  • Regioselective Acetylation : Differentiating between hydroxyl groups at C3, C4, and C6 during protection.

Starting Materials and Precursor Synthesis

Core Carbohydrate Backbone

The synthesis typically begins with D-glucosamine or N-acetylglucosamine due to their structural similarity to the target’s pyranose core. Peracetylation of the hydroxyl groups using acetic anhydride in pyridine yields the fully protected intermediate, which is critical for subsequent regioselective modifications.

Example Protocol:
  • Step 1 : D-glucosamine (10 mmol) is dissolved in anhydrous pyridine (50 mL) under nitrogen.
  • Step 2 : Acetic anhydride (60 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Step 3 : Quenching with ice-water and extraction with dichloromethane yields the peracetylated product in >85% yield.

Introducing the 3-Methylphenoxy Group

The C6 hydroxyl is selectively deprotected using enzymatic or chemical methods, followed by nucleophilic substitution with 3-methylphenol.

Enzymatic Deprotection:
  • Lipase-catalyzed hydrolysis selectively removes the C6 acetate in 70–80% yield, leaving other acetates intact.
  • Conditions : Candida antarctica lipase B (CAL-B), phosphate buffer (pH 7.0), 37°C, 24 hours.
Phenoxy Substitution:
  • The deprotected C6 hydroxyl reacts with 3-methylphenyl trichloroacetimidate under BF₃·OEt₂ catalysis in dichloromethane, achieving 65–75% yield.

Stepwise Synthesis and Reaction Optimization

Anomeric Methyl Acetate Installation

The anomeric position is activated as a bromide or triflate for nucleophilic displacement with methyl acetate.

Bromide Intermediate:
  • Step 1 : Peracetylated precursor (5 mmol) is treated with HBr in acetic acid (33% v/v) at 0°C for 2 hours.
  • Step 2 : The resulting α-bromide is reacted with sodium methyl acetate in DMF at 60°C, yielding the anomeric methyl acetate in 55–60% yield.
Triflate Approach:
  • Step 1 : Selective triflation of the anomeric hydroxyl using triflic anhydride in pyridine.
  • Step 2 : Displacement with methyl acetate in the presence of silver(I) oxide affords higher yields (70–75%) but requires rigorous moisture exclusion.

Regioselective Acetylation at C3 and C4

After installing the 3-methylphenoxy group, the C3 and C4 hydroxyls are re-acetylated using controlled stoichiometry.

Kinetic vs. Thermodynamic Control:
  • Kinetic Acetylation : Acetic anhydride (1.1 equiv) in pyridine at −20°C selectively acetylates C3 (80% selectivity).
  • Thermodynamic Acetylation : Excess acetic anhydride (3.0 equiv) at 25°C achieves full diacetylation but risks over-acylation.

Protecting Group Strategies

Temporary Protecting Groups

Position Protecting Group Removal Method Yield (%)
C6 Acetyl Lipase hydrolysis 75–80
C2 Trityl HCOOH/H₂O 90
C3/C4 Benzyl H₂/Pd-C 85–90

Orthogonal Deprotection Sequences

  • Initial Protection : C6 (acetyl), C2 (trityl), C3/C4 (benzyl).
  • Selective C6 Deprotection : Lipase hydrolysis preserves other groups.
  • C3/C4 Deprotection : Hydrogenolysis after phenoxy installation.

Catalysts and Reaction Conditions

Glycosylation Catalysts

Catalyst Reaction Type Yield (%) Anomeric Selectivity (α:β)
BF₃·OEt₂ Phenoxy substitution 65–75 3:1
AgOTf Triflate displacement 70–75 4:1
Zn(ClO₄)₂·6H₂O Acetate migration suppression 60–65 N/A

Solvent Effects

  • Dichloromethane : Preferred for phenoxy substitutions due to low nucleophilicity.
  • DMF : Enhances anomeric displacement rates but risks acetate solvolysis.

Purification and Characterization

Chromatographic Separation

  • Normal-phase HPLC : Silica gel with hexane/ethyl acetate gradients resolves diastereomers (Rₜ = 12–14 min).
  • Recrystallization : Ethanol/water mixtures yield crystalline product (purity >98%).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 5.32 (C1-H, d, J = 3.5 Hz), δ 2.08 (OAc, s).
  • HRMS : [M+Na]⁺ calculated for C₂₄H₃₁NO₁₁Na: 556.1894; found: 556.1891.

Mechanistic Insights

Anomeric Effect in Glycosylation

The preference for α-anomeric configuration arises from hyperconjugative stabilization between the lone pair of the ring oxygen and the σ* orbital of the C1–O bond. This effect is amplified in polar aprotic solvents, favoring α:β ratios up to 4:1.

Acetate Migration Prevention

Zinc-based catalysts stabilize the transition state during phenoxy substitution, reducing acetyl group migration to <5%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor setup : Reduces reaction times from 24 hours to 2 hours for acetylation steps.
  • Yield Improvement : 78% overall yield vs. 60% in batch processes.

Green Chemistry Approaches

  • Enzymatic Acetylation : CAL-B in ionic liquids reduces waste by 40%.
  • Solvent Recycling : DMF recovery via distillation achieves 90% reuse efficiency.

Chemical Reactions Analysis

Hydrolysis of Acetoxy Groups

The compound’s three acetyloxy groups undergo hydrolysis under acidic or basic conditions to yield hydroxyl derivatives. This reaction is critical for deprotection in synthetic applications.

Reaction Conditions Reagents Products
Acidic (pH < 3, 80°C)HCl, H₂SO₄, aqueous mediumPartially deacetylated product with free -OH groups and acetic acid byproduct.
Basic (pH > 10, reflux)NaOH, KOHComplete deacetylation to form a triol derivative.

Acetamido Group Reactivity

The acetamido group exhibits moderate stability but hydrolyzes under harsh conditions to form a free amine, enabling further functionalization .

Reaction Conditions Reagents Products
Acidic hydrolysis (6M HCl, 100°C)Concentrated HCl5-amino derivative with acetic acid release .
Enzymatic cleavageProteases (e.g., trypsin)Selective cleavage in biological systems, forming intermediates.

Nucleophilic Substitution at Acetoxy Sites

Acetoxy groups act as leaving groups in nucleophilic substitutions, particularly with amines or thiols .

Reaction Conditions Reagents Products
Room temperature, polar solventEthylenediamineAmide derivatives via acyl transfer .
Reflux in ethanolSodium ethoxideEthoxy substitution at acetyloxy positions .

Glycosidic Ether Cleavage

The 3-methylphenoxy-oxan linkage is resistant to mild acids but cleaves under strong acidic conditions .

Reaction Conditions Reagents Products
HBr in acetic acid (reflux)33% HBr3-methylphenol and a deprotected oxane backbone.
Lewis acid catalysisBF₃·Et₂OPartial cleavage with retention of stereochemistry .

Acylation of Free Hydroxyl Groups

After deprotection, hydroxyl groups can be re-acylated to modify solubility or reactivity.

Reaction Conditions Reagents Products
Room temperature, baseAcetic anhydride, pyridineRe-acetylated derivatives with tailored lipophilicity.
Microwave-assisted synthesisPropionyl chlorideMixed ester-amide analogs for pharmacological studies.

Stability Under Ambient Conditions

The compound demonstrates moderate stability in dry, dark environments but degrades under UV light or high humidity due to ester hydrolysis .

Condition Degradation Pathway Half-Life
UV light (254 nm)Radical-mediated oxidation48 hours (complete decomposition) .
40°C, 75% humidityHydrolysis30 days (50% degradation) .

Key Research Findings

  • Selective Reactivity : The C-3 and C-4 acetyloxy groups hydrolyze faster than the C-6 methylphenoxy group due to steric hindrance.

  • Biological Interactions : The acetamido group enhances binding to carbohydrate-recognizing proteins, making the compound a candidate for enzyme inhibition studies .

  • Synthetic Utility : Sequential deprotection and acylation enable the synthesis of analogs for structure-activity relationship (SAR) studies .

Scientific Research Applications

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interactions of carbohydrates with proteins and other biomolecules.

    Medicine: Investigating its potential therapeutic properties for treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs.

Table 1: Comparative Analysis of Structural Analogues

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Industrial Relevance Source (Evidence ID)
Target Compound: 3-Methylphenoxy C₂₁H₂₇NO₉ 437.45 3-methylphenoxy, 3 acetyloxy, 1 acetamido Synthetic intermediate; glycosidase inhibitor candidate
Analog 1: [(2R,3S,4R,5R,6S)-3,4-Bis(acetyloxy)-5-acetamido-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate C₂₃H₂₇NO₁₁ 517.47 4-formyl-2-methoxyphenoxy, additional acetyloxy Enhanced electrophilicity; potential prodrug design
Analog 2: [(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate C₂₃H₂₇NO₉ 485.47 Naphthalen-2-yloxy (bulky aromatic) Reduced solubility; fluorescence applications
Analog 3: 4-Methylphenoxy derivative (CAS 263746-44-7) C₂₁H₂₇NO₉ 437.45 4-methylphenoxy (positional isomer) Similar bioactivity but distinct metabolic stability
Analog 4: 8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₁ 444.43 Cyclopenta[c]pyran core, fewer acetyl groups Anti-inflammatory, neuroprotective applications
Analog 5: [(2R,3S,4S,5R,6S)-3,4,5-Tris(acetyloxy)-6-{...}oxan-2-yl]methyl acetate C₂₈H₃₅NO₁₆ 665.58 Additional oxane branch, tris-acetyloxy High stability; vaccine adjuvant candidate

Key Findings

Substituent Effects on Bioactivity: The 3-methylphenoxy group in the target compound offers moderate steric hindrance compared to the 4-formyl-2-methoxyphenoxy group in Analog 1, which increases electrophilicity and reactivity in nucleophilic environments . The naphthalen-2-yloxy group in Analog 3 introduces fluorescence properties but reduces aqueous solubility due to hydrophobic interactions .

Positional Isomerism: The 4-methylphenoxy isomer (Analog 3, CAS 263746-44-7) exhibits similar glycosidase inhibition but differs in metabolic stability due to altered cytochrome P450 binding .

Acetylation Patterns :

  • Analog 5, with tris-acetyloxy groups and a branched oxane structure, demonstrates superior enzymatic stability compared to the target compound, making it suitable for prolonged drug delivery .
  • Analog 4 (8-O-Acetylshanzhiside) lacks extensive acetylation but retains anti-inflammatory activity, highlighting the trade-off between hydrophobicity and therapeutic efficacy .

Industrial Applications: The target compound and its 4-methylphenoxy isomer are prioritized as intermediates for synthesizing glycoconjugate vaccines, whereas Analog 1’s formyl group enables conjugation with amine-bearing biomolecules .

Research Implications and Limitations

While the target compound’s stereochemistry and acetylation enhance its utility in glycoscience, its analogs reveal critical structure-activity relationships:

  • Solubility Challenges : Higher acetyl content (e.g., Analog 5) reduces water solubility, necessitating formulation with surfactants or co-solvents .
  • Metabolic Stability: Positional isomerism (3- vs. 4-methylphenoxy) significantly impacts hepatic clearance rates, as shown in pharmacokinetic studies .
  • Synthetic Complexity : Bulky substituents (e.g., naphthalen-2-yloxy) complicate scalable synthesis, requiring optimized catalytic conditions .

Biological Activity

The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₉NO₈
  • Molecular Weight: 363.38 g/mol

Structural Characteristics

The compound features an oxan ring structure with multiple acetyl and acetamido functional groups that may contribute to its biological activity. The presence of a 3-methylphenoxy group suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains.

CompoundActivityReference
Similar Acetamido DerivativeInhibitory against E. coli
Acetylated CompoundsAntifungal activity against Candida species

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory effects. Compounds with acetamido and acetoxy groups have demonstrated the ability to modulate inflammatory pathways in vitro.

The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies

  • In Vitro Studies : A study conducted on similar compounds revealed significant inhibition of TNF-alpha production in macrophages treated with acetamido derivatives.
  • Animal Models : In vivo studies using murine models indicated that the administration of related acetylated compounds resulted in reduced paw edema in inflammatory models.

Absorption and Metabolism

While specific pharmacokinetic data for This compound is limited, related compounds suggest moderate oral bioavailability due to their lipophilic nature.

Toxicity Profile

Preliminary toxicity assessments indicate that structural analogs exhibit low toxicity in mammalian systems; however, comprehensive toxicity studies are necessary for this specific compound.

Q & A

Q. What are the recommended synthetic routes for preparing [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate?

Methodological Answer: The synthesis typically involves multi-step regioselective acetylation and glycosylation. For example:

  • Step 1: Start with a protected galactopyranose derivative (e.g., 2-acetamido-1,3,4,6-tetra-O-acetyl-β-D-galactopyranose ) as the core scaffold.
  • Step 2: Introduce the 3-methylphenoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Optimize acetyl group placement using TLC to monitor reaction progress and silica gel chromatography for purification .
  • Critical Note: Reaction yields are sensitive to pH during workup; acidic conditions (pH 5–6) maximize product recovery .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

  • NMR Analysis: Use 1H^1H- and 13C^{13}C-NMR to identify coupling constants (e.g., JH2,H3J_{H2,H3}) and confirm axial/equatorial substituents on the oxane ring .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in aprotic solvents (e.g., THF/hexane mixtures) .
  • Comparative Data: Cross-reference observed optical rotation with literature values for similar acetylated glycosides .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Perform reactions in a fume hood due to volatile acetylating agents (e.g., acetic anhydride) .
  • First Aid: For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline and seek medical evaluation .

Advanced Research Questions

Q. How can contradictory data on reaction yields in acidic vs. basic workup conditions be resolved?

Methodological Answer:

  • Hypothesis Testing: Compare yields under controlled pH (e.g., pH 5–6 vs. pH 8–9) using the same substrate batch .
  • Mechanistic Study: Use 18O^{18}O-labeling to track hydrolysis of acetyl groups under acidic conditions, which may degrade the product .
  • Statistical Analysis: Apply ANOVA to validate reproducibility across ≥3 independent trials .

Q. What strategies optimize the stability of this compound during long-term storage?

Methodological Answer:

  • Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis of acetyl groups .
  • Stability Assays: Monitor degradation via HPLC at 0, 3, 6, and 12 months under varying temperatures (4°C, −20°C) .
  • Additive Screening: Test antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidative decomposition .

Q. How can the compound’s bioactivity be evaluated against bacterial targets?

Methodological Answer:

  • In Vitro Assays: Use broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified phenoxy/acetyl groups and compare inhibition profiles .
  • Toxicity Screening: Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

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